The compound IVDE77 has been synthesized in laboratory settings, primarily for research purposes. Its development stems from the need to explore new chemical entities that can exhibit unique properties or biological activities.
IVDE77 can be classified as a small organic molecule. Its specific classification may depend on its functional groups and structural characteristics, which are crucial for determining its reactivity and potential applications.
The synthesis of IVDE77 typically involves multi-step organic reactions, which may include:
The synthesis process often requires careful control of reaction conditions, including temperature, pressure, and solvent choice. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to monitor the progress of the reactions and confirm the structure of IVDE77.
The molecular structure of IVDE77 is characterized by specific arrangements of atoms that define its chemical properties. While the exact structure is not detailed in available resources, it likely includes a combination of carbon, hydrogen, oxygen, or nitrogen atoms arranged in a way that imparts unique functionalities.
Key data regarding the molecular structure may include:
IVDE77 can participate in various chemical reactions typical for organic compounds, such as:
The mechanism through which IVDE77 exerts its effects—whether biological or chemical—depends on its interactions at the molecular level. This may involve:
Quantitative data regarding binding affinities or reaction rates may be gathered through experimental studies, providing insight into its efficacy and efficiency.
The physical properties of IVDE77 likely include:
Chemical properties are essential for predicting behavior under different conditions:
Relevant data from experimental studies can provide further insights into these properties.
IVDE77 has potential applications in several scientific fields:
Research into IVDE77 continues to evolve, with ongoing studies aimed at uncovering its full potential across different disciplines. The compound's unique characteristics make it a subject of interest for future investigations.
The discovery of IVDE77 is intrinsically linked to the investigation of the renin-angiotensin system (RAS) and the cognitive-enhancing effects of its hexapeptide component, angiotensin IV (Ang IV, Val-Tyr-Ile-His-Pro-Phe). In 1988, Braszko and colleagues first demonstrated that intracerebroventricular administration of Ang IV significantly improved memory and learning in rats, affecting passive avoidance responses, conditioned avoidance responses, and motor activity [3] [5] [6]. This seminal observation triggered extensive research into Ang IV's effects across diverse experimental models, including Barnes maze, swim mazes, and radial arm mazes [3] [6]. Concurrently, researchers identified specific high-affinity binding sites for Ang IV in brain regions critically associated with cognition, particularly the hippocampus [5] [6].
The molecular identity of these binding sites, initially termed the AT₄ receptor, remained elusive until 2001. A pivotal study by Albiston and Chai revealed that the insulin-regulated aminopeptidase (IRAP, EC 3.4.11.3) served as the primary high-affinity receptor for Ang IV [1] [3] [6]. IRAP, initially characterized as placental oxytocinase and later identified in GLUT4 vesicles in adipocytes and muscle cells, is a type II transmembrane zinc metallopeptidase belonging to the M1 family [1] [4]. Crucially, Ang IV and related peptides like Nle-Ang IV and LVV-hemorphin-7 were found to act as potent inhibitors of IRAP's catalytic activity, providing a mechanistic link between IRAP inhibition and enhanced cognitive function [1] [3] [5]. This discovery established IRAP as a compelling therapeutic target and Ang IV as the foundational template for inhibitor development.
Table 1: Key Ang IV Analogues and Early IRAP Inhibitors
Compound Name | Structure/Modification | Significance |
---|---|---|
Angiotensin IV (Ang IV) | Val-Tyr-Ile-His-Pro-Phe | Endogenous hexapeptide; first identified cognitive enhancer; IRAP inhibitor (Kᵢ ~62 nM) |
Nle-Ang IV | Nle-Tyr-Ile-His-Pro-Phe | Improved metabolic stability over Ang IV; potent promoter of memory retention |
LVV-Hemorphin-7 | Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe | Endogenous peptide; high affinity for IRAP (Kᵢ ~196 nM); cognitive enhancer |
Divalinal-AngIV | Reduced peptide bond between Val/Ile and His | Early pseudopeptide research tool; susceptible to proteolysis |
IRAP exhibits a complex multifunctional physiological profile extending beyond its initial identification in glucose regulation and oxytocin metabolism. Its therapeutic potential stems from three primary biological roles:
Regulation of Neuropeptides: IRAP degrades several bioactive peptides implicated in cognitive processes, including oxytocin, vasopressin, angiotensin III, met-enkephalin, and dynorphin A [1] [4]. Inhibition of IRAP leads to elevated levels of these peptides, particularly oxytocin and vasopressin, which are known to exert favorable effects on memory and learning [1] [3]. IRAP is highly expressed in brain regions associated with cognition, such as the hippocampus and cortex [1] [3] [6].
GLUT4 Translocation and Glucose Uptake: IRAP co-localizes with the glucose transporter type 4 (GLUT4) within specialized intracellular vesicles in adipocytes and muscle cells. Upon insulin stimulation, these vesicles translocate to the plasma membrane, facilitating cellular glucose uptake. IRAP is believed to play a role in this trafficking process, suggesting its inhibition could modulate glucose metabolism [1] [4].
Antigen Presentation: IRAP participates in MHC class I antigen cross-presentation by dendritic cells. It trims N-terminal amino acids from antigens within endosomes, generating peptides of suitable length for loading onto MHC-I molecules. Pharmacological inhibition of IRAP can disrupt this process, highlighting its potential as a target for immune modulation in cancer immunotherapy or autoimmune diseases [1] [4].
Consequently, pharmacological inhibition of IRAP holds significant promise for treating cognitive disorders (Alzheimer's disease, age-related cognitive decline), metabolic dysfunctions, and for modulating immune responses [1] [3] [4]. Genetic deletion studies further support this, showing IRAP knockout mice exhibit protection against cerebral ischemia and diet-induced obesity [4].
Table 2: Key Physiological and Pathological Roles of IRAP
Role Category | Key Functions | Therapeutic Implications |
---|---|---|
Neuropeptide Processing | Degrades oxytocin, vasopressin, angiotensin III, enkephalins, dynorphin A | Cognitive enhancement (Memory disorders, Alzheimer's disease) via increased neuropeptide levels |
Metabolic Regulation | Co-localizes with GLUT4 vesicles; involved in insulin-stimulated vesicle trafficking | Modulation of glucose uptake (Diabetes, metabolic syndrome) |
Immune Function | Trims antigens for MHC class I cross-presentation in dendritic cells | Immunomodulation (Cancer immunotherapy, autoimmune diseases) |
Cardiovascular/Kidney | Linked to cardiac and renal fibrosis pathways | Potential antifibrotic agents |
Despite the therapeutic potential revealed by Ang IV and early analogs, their clinical translation was severely hampered by significant pharmacological limitations:
These limitations necessitated the development of improved ligands possessing:
IVDE77 was developed explicitly to overcome these challenges and provide a superior pharmacological tool for probing IRAP biology [2] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7